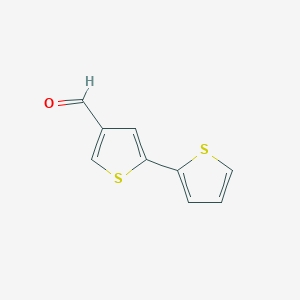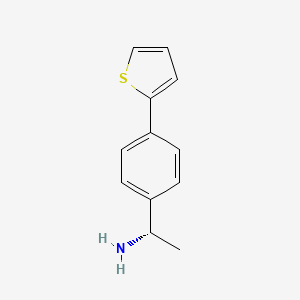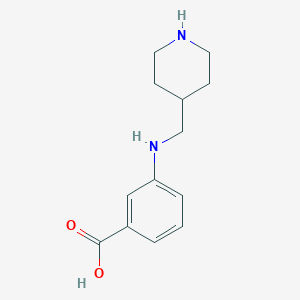
3-((Piperidin-4-ylmethyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Piperidin-4-ylmethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety through a methylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid typically involves the reaction of 4-piperidinemethanamine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds as follows:
Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.
Amination: 4-piperidinemethanamine is reacted with 3-nitrobenzoic acid to form the nitro intermediate.
Reduction: The nitro intermediate is reduced to the amino compound using Pd/C and hydrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((Piperidin-4-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields reduced amines and alcohols.
Substitution: Forms substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-((Piperidin-4-ylmethyl)amino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((Piperidin-4-ylmethyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and benzoic acid moiety contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Piperidin-4-yl)methylamino)benzoic acid
- 3-((Piperidin-4-yl)methylamino)benzoic acid
- 4-((Piperidin-4-yl)methylamino)benzoic acid
Uniqueness
3-((Piperidin-4-ylmethyl)amino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and benzoic acid moiety allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-(piperidin-4-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14-15H,4-7,9H2,(H,16,17) |
Clave InChI |
HZBKDHTVTZCMSK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CNC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




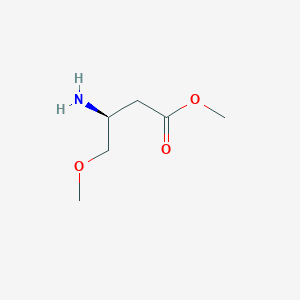
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
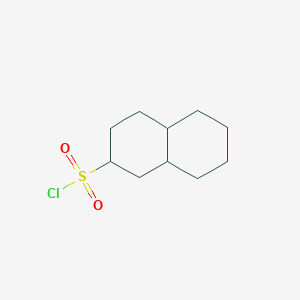
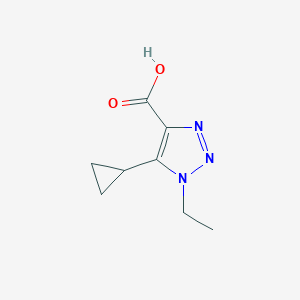

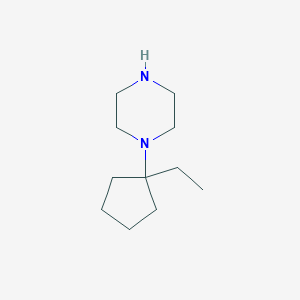
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
